4-Chloro-6-methoxypyrimidin-5-amine
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Overview
Description
4-Chloro-6-methoxypyrimidin-5-amine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and its interesting chemical properties. The compound has been investigated for its role in the treatment of hypertension as an alpha-2-imidazoline receptor agonist . It has also been studied in the context of its synthesis and crystal structure, as well as its interactions with other molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of different halogenated pyrimidines with amines. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This compound can further react with secondary amines to afford substituted aminopyrimidines. Similarly, the synthesis of 4-chloro-6-methoxypyrimidin-2-amine has been achieved, and its crystal structure has been analyzed, showing how it forms hydrogen-bonded tapes and sheets in the crystal lattice .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using both experimental and theoretical techniques. For example, Density Functional Theory (DFT), molecular docking, and various spectroscopic methods such as FT-IR, FT-Raman, and NMR have been employed to investigate the structure and properties of these molecules . These studies have provided insights into the vibrational modes, geometrical parameters, and electronic properties of the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products. The reactivity of these compounds with amines has been a particular focus, as seen in the synthesis of different substituted pyrimidines , , . The reaction conditions and the nature of the substituents on the pyrimidine ring and the amines can significantly influence the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized through experimental and computational methods. These studies have revealed information about the molecular electrostatic potential, stability, charge distribution, and thermodynamic parameters . Additionally, the hydrogen bonding interactions in the crystal structures of these compounds contribute to their solid-state properties .
Scientific Research Applications
Crystal Structure Analysis
4-Chloro-6-methoxypyrimidin-5-amine has been studied for its crystal structure, revealing significant insights into its chemical behavior and interactions. For instance, a study by Thanigaimani et al. (2012) explored the crystal structure of a related compound, demonstrating how it forms hydrogen bonds and interlinks into sheets, which could be useful in designing materials with specific properties (Thanigaimani, Khalib, Arshad, & Razak, 2012).
Pharmaceutical Applications
Research into the biological activities of derivatives of this compound has shown potential in pharmaceutical development. Aayisha et al. (2019) conducted a study on a molecule incorporating this compound that acts as a potential antihypertensive agent by targeting I1 imidazoline receptors. This research includes DFT and molecular docking studies, providing insights into the compound's mechanism of action (Aayisha, Renuga Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Kinase Inhibition for Cancer Therapy
Wada et al. (2012) explored the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, showcasing the potential of this compound derivatives as kinase inhibitors, which are crucial in developing anticancer therapies (Wada, Cheng, Jiang, Jiang, Xie, Hu, Sanganee, & Luker, 2012).
Herbicide Development
The chemical modification of this compound has also been applied in the development of herbicides. Zheng-mi (2014) synthesized deuterium-substituted derivatives to create effective herbicides, highlighting the compound's utility in agricultural applications (Zheng-mi, 2014).
Solubility and Thermodynamic Studies
Understanding the solubility and thermodynamics of this compound in various solvents is critical for its application in different domains. Yao, Xia, and Li (2017) investigated its solubility in organic solvents, providing valuable data for its use in chemical synthesis and formulation (Yao, Xia, & Li, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-methoxypyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMBMBLFCTDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355841 |
Source
|
Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15846-19-2 |
Source
|
Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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